molecular formula C17H17NO3 B259441 N-(3-acetylphenyl)-4-ethoxybenzamide

N-(3-acetylphenyl)-4-ethoxybenzamide

Cat. No.: B259441
M. Wt: 283.32 g/mol
InChI Key: SHUZWRHJBGCMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Acetylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by two key structural motifs:

  • 3-Acetylphenyl group: A benzene ring substituted with an acetyl group (–COCH₃) at the meta position. This group contributes to hydrogen-bonding interactions and modulates electronic properties.
  • 4-Ethoxybenzamide moiety: A benzamide with an ethoxy (–OCH₂CH₃) substituent at the para position. The ethoxy group enhances lipophilicity and may influence pharmacokinetic properties like solubility and membrane permeability .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C17H17NO3/c1-3-21-16-9-7-13(8-10-16)17(20)18-15-6-4-5-14(11-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

SHUZWRHJBGCMJR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
N-(3-Acetylphenyl)-4-ethoxybenzamide 3-acetylphenyl, 4-ethoxybenzamide ~297.3 g/mol Potential anticancer/biological activity (inferred)
N-(3-Acetylphenyl)pivalamide 3-acetylphenyl, pivalamide (tert-butylamide) ~260.3 g/mol Intermediate for bromoacetyl derivatives
4-Ethoxy-N-(3-fluorophenyl)benzamide 3-fluorophenyl, 4-ethoxybenzamide 259.28 g/mol Increased electronegativity (F substituent)
N-(6-Chloro-4-methylbenzothiazol-2-yl)-4-ethoxybenzamide Benzothiazole core, 4-ethoxybenzamide 347.84 g/mol Heterocyclic modification for enhanced bioactivity
N-(3-Chloro-2-methylphenyl)-2-ethoxybenzamide 2-ethoxybenzamide, chloro/methyl substituents 293.78 g/mol Altered spatial arrangement (2-ethoxy)

Key Comparisons

Electronic and Steric Effects
  • The 3-acetylphenyl group in the target compound provides a strong electron-withdrawing effect compared to the 3-fluorophenyl group in 4-ethoxy-N-(3-fluorophenyl)benzamide, which is less electron-withdrawing but more electronegative .

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